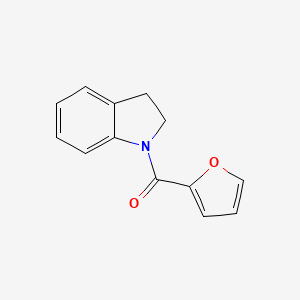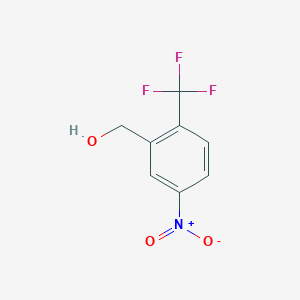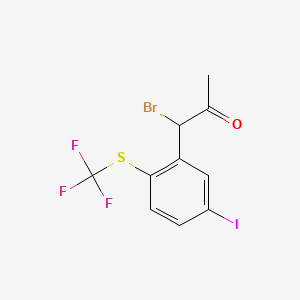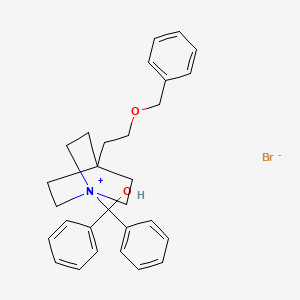
Umeclinidium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Umeclidinium bromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is marketed under the brand name Incruse Ellipta and is also available in combination with other drugs such as vilanterol and fluticasone furoate . This compound is on the World Health Organization’s List of Essential Medicines due to its significant therapeutic benefits .
Métodos De Preparación
The preparation of umeclidinium bromide involves several synthetic routes. One common method includes the use of a Grignard reagent to substitute a lithium reagent. Bromobenzene, chlorobenzene, and other benzene halides are used as raw materials, with ether and tetrahydrofuran serving as solvents . The reaction conditions are mild, typically around 0-5°C, making it suitable for industrial production . Another method involves reacting 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol with ((2-bromoethoxy)methyl)benzene in a solvent to form umeclidinium bromide .
Análisis De Reacciones Químicas
Umeclidinium bromide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include bromobenzene and chlorobenzene . The major products formed from these reactions are typically quaternary ammonium compounds, which are essential for its pharmacological activity .
Aplicaciones Científicas De Investigación
Umeclidinium bromide has a wide range of scientific research applications, particularly in the field of medicine. It is extensively used in the treatment of COPD, where it helps improve lung function and reduce symptoms such as shortness of breath and cough . Research has shown that umeclidinium bromide is effective in improving the quality of life for patients with moderate to very severe COPD . Additionally, it is used in combination therapies to maximize efficacy and minimize adverse effects .
Mecanismo De Acción
The mechanism of action of umeclidinium bromide involves its ability to block muscarinic receptors in the airways. By inhibiting the binding of acetylcholine to these receptors, it prevents bronchoconstriction and promotes bronchodilation . This action is primarily mediated through the muscarinic subtype 3 (M3) receptors in the bronchial smooth muscles . The compound is well-tolerated and is often used in combination with other bronchodilators to enhance its therapeutic effects .
Comparación Con Compuestos Similares
Umeclidinium bromide is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and glycopyrronium. Studies have shown that umeclidinium bromide provides similar or superior improvements in lung function and quality of life compared to these compounds . It is unique in its rapid onset of action and long duration of effect, making it a preferred choice for many patients with COPD . Other similar compounds include aclidinium and ipratropium, which also act as bronchodilators but may differ in their pharmacokinetic profiles and side effect profiles .
Propiedades
Fórmula molecular |
C29H34BrNO2 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
diphenyl-[4-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-1-yl]methanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)30-20-16-28(17-21-30,18-22-30)19-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 |
Clave InChI |
ZLCHJLNJXJYXFT-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2(CCC1(CC2)CCOCC3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


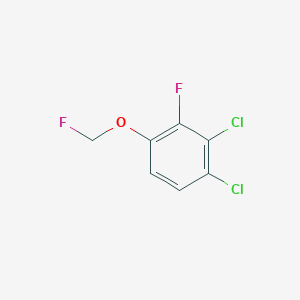
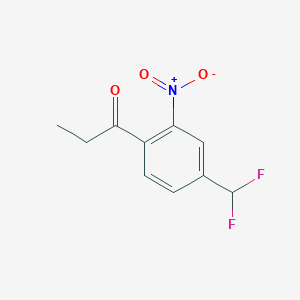
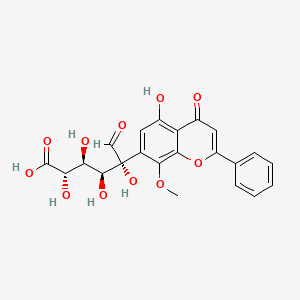
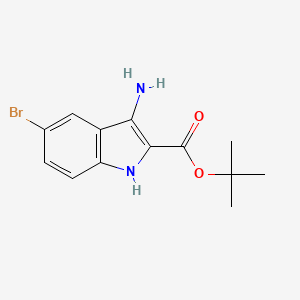

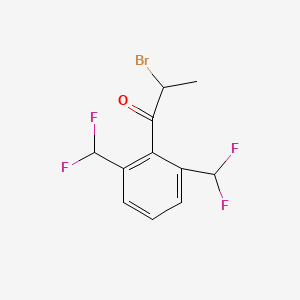
![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
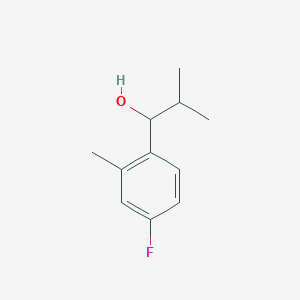
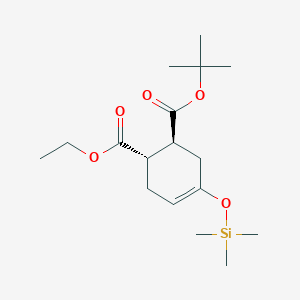
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)
